N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate
描述
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have affinity towards the dopamine D3 receptor.
作用机制
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate acts as a partial agonist at the dopamine D3 receptor. It has been found to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase dopamine release in the nucleus accumbens, which is involved in reward processing. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
实验室实验的优点和局限性
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has several advantages and limitations for lab experiments. One advantage is that it has been found to have high selectivity towards the dopamine D3 receptor, which reduces the likelihood of off-target effects. One limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate. One direction is to investigate its potential use in the treatment of depression and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for the treatment of addiction. Finally, further studies are needed to investigate the long-term effects of this compound on the brain and behavior.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It has been found to have affinity towards the dopamine D3 receptor and has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia. This compound acts as a partial agonist at the dopamine D3 receptor and modulates the activity of the mesolimbic dopamine system. Further studies are needed to investigate its potential use in combination with other drugs and its long-term effects on the brain and behavior.
科学研究应用
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has been studied for its potential therapeutic applications in various diseases. It has been found to have affinity towards the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. This compound has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
属性
IUPAC Name |
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O.C2H2O4/c18-16-11-7-6-10-15(16)17(21)20-13-12-19-14-8-4-2-1-3-5-9-14;3-1(4)2(5)6/h6-7,10-11,14,19H,1-5,8-9,12-13H2,(H,20,21);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTNXBQRYQCWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCNC(=O)C2=CC=CC=C2F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。